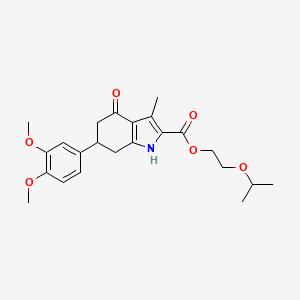
5-ethyl-N-3-isoxazolyl-3-thiophenecarboxamide
Vue d'ensemble
Description
5-ethyl-N-3-isoxazolyl-3-thiophenecarboxamide, commonly known as A-841720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as isoxazoles, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
A-841720 has been found to act as a potent inhibitor of the enzyme beta-secretase (BACE), which is responsible for the cleavage of amyloid precursor protein (APP) to form amyloid beta peptides. By inhibiting BACE activity, A-841720 reduces the formation of amyloid beta plaques, which are believed to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
A-841720 has been found to exhibit significant effects on a variety of biochemical and physiological processes. In addition to its inhibitory activity against BACE, it has been found to modulate the activity of other enzymes involved in the regulation of neurotransmitter levels, such as acetylcholinesterase and monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of A-841720 as a research tool is its potent inhibitory activity against BACE, which makes it a valuable tool for studying the role of amyloid beta plaques in the development of Alzheimer's disease. However, its relatively complex synthesis method and limited solubility in aqueous solutions may limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on A-841720 and related compounds. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the identification of additional biological targets for A-841720, which could expand its potential therapeutic applications beyond neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of A-841720 and its potential limitations as a research tool.
Applications De Recherche Scientifique
A-841720 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit potent inhibitory activity against a key enzyme involved in the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
5-ethyl-N-(1,2-oxazol-3-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-8-5-7(6-15-8)10(13)11-9-3-4-14-12-9/h3-6H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTPQZRBADFAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]-2-furamide](/img/structure/B4740798.png)
![2-allyl-6-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B4740806.png)
![2-ethoxy-6-iodo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4740813.png)

![3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4740843.png)

![3-chloro-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4740849.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4740860.png)
![3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone](/img/structure/B4740870.png)
![6,8-dichloro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4740875.png)
![7-benzyl-3-(4-methylphenyl)-2-(propylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740878.png)
![2-(3-chloro-4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4740882.png)